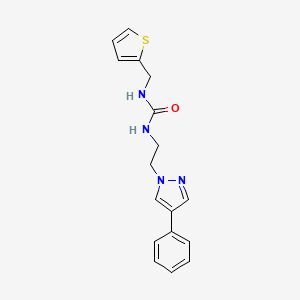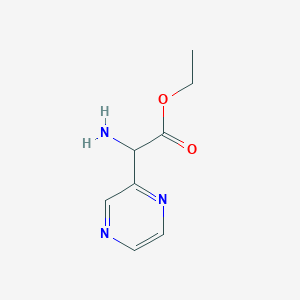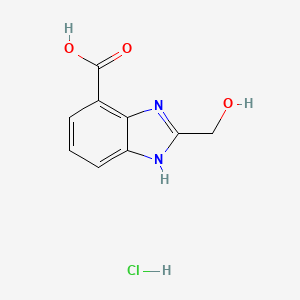![molecular formula C15H12N2O2S B2557227 N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 35353-26-5](/img/structure/B2557227.png)
N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” is a compound that has been studied for its potential biological activities . It is a derivative of benzothiazole, which is a heterocyclic compound with a five-membered C3NS ring. The compound has been synthesized and evaluated for its cytotoxicity .
Synthesis Analysis
The synthesis of “N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of “N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a molecular formula of C15H12N2O2S and an average mass of 284.333 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” include a melting point of 160-162 °C and specific IR, 1H, and 13C NMR spectral data .Applications De Recherche Scientifique
Anti-Cancer Activity
“N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” and its derivatives have been synthesized and evaluated for their cytotoxicity. These compounds exhibited anti-cancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . One of the promising compounds, 20c, induced G2/M cell cycle arrest and increased the levels of p53 in treated Colo205 cells .
Regulation of Cell Cycle and Apoptosis
These compounds regulate the cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
Anti-Inflammatory Properties
Novel derivatives of “N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Inhibition of Albumin Denaturation
The same compounds demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation . This suggests potential applications in the treatment of diseases where protein denaturation plays a key role.
Corrosion Combating Action
“N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” has been studied for its remarkable corrosion combating action . This suggests potential applications in materials science and engineering, particularly in the protection of metal surfaces.
Synthesis of Complexes with Antitumor, Antibacterial, and Antiviral Activity
“N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” has been used in the synthesis of complexes that have found application as antitumor activity, antibacterial activity, and antiviral activity in the agriculture field .
Orientations Futures
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVAKZKECLPQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxybenzo[d]thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2557145.png)
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2557147.png)
![3-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2557148.png)



![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2557156.png)
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2557157.png)

![8-(2,5-Dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2557159.png)


